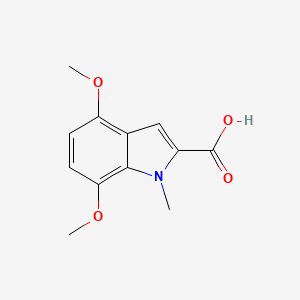

4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Description

4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by methoxy groups at positions 4 and 7 of the indole ring, a methyl group at the 1-position, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.23 g/mol. This compound is of interest in medicinal and synthetic chemistry due to the structural versatility of indole derivatives, which are common in bioactive molecules and pharmaceuticals.

Key properties include:

Properties

IUPAC Name |

4,7-dimethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-8(12(14)15)6-7-9(16-2)4-5-10(17-3)11(7)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUWDWAXFLFQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex indole derivatives used in pharmaceuticals and agrochemicals.

Biology:

Biological Studies: It is used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.

Medicine:

Drug Development: The compound’s derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.

Industry:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in disease pathways, such as proteases and kinases.

Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.

Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, highlighting differences in substituent positions, physical properties, and applications:

Key Differences and Implications:

Substituent Position and Electronic Effects: 4,7-Dimethoxy vs. 5,7-Dimethoxy: The para-substituted methoxy groups in the 4,7 derivative may create distinct electronic environments compared to the meta-substituted 5,7 isomer. This affects the carboxylic acid’s acidity (pKa) and reactivity in further functionalization .

Physical Properties :

- Melting Points : Substituent position and bulk significantly influence melting points. For example, 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid melts at 210°C , while benzyl-substituted analogs (e.g., 1-benzyl-5-methyl) exhibit lower melting points (~198°C) due to reduced crystallinity .

Synthetic Applications :

- Catalytic Reactions : Indole-2-carboxylic acid derivatives participate in catalytic additions (e.g., to 1-hexyne) under varying solvent conditions, with substituents affecting reaction efficiency .

- Drug Design : Derivatives like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide are synthesized as IDO1 inhibitors, highlighting the role of indole scaffolds in medicinal chemistry .

Safety Profiles: Methoxy vs. Methyl Groups: Methoxy-substituted compounds (e.g., 4,7-dimethoxy) may exhibit different toxicity profiles compared to methyl or halogenated analogs. For example, 5,7-dimethyl-1H-indole-2-carboxylic acid is flagged for inhalation and skin hazards , while the 4,7-dimethoxy derivative has noted aquatic toxicity .

Biological Activity

4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (DMIMCA) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

DMIMCA is an indole derivative characterized by the presence of methoxy groups at the 4 and 7 positions and a carboxylic acid group at the 2 position. The structural formula can be represented as follows:

This compound has been investigated for various biological activities including:

- Antiviral

- Anticancer

- Antimicrobial

- Anti-inflammatory

Synthesis

The synthesis of DMIMCA typically involves multi-step organic reactions. Common methods include:

- Fischer Indole Synthesis: Reacting phenylhydrazine with aldehydes or ketones under acidic conditions.

- Electrophilic Substitution Reactions: The methoxy groups enhance electrophilicity, allowing for substitutions at the indole ring.

Antiviral Activity

Research indicates that DMIMCA exhibits antiviral properties. In vitro studies have shown that it can inhibit viral replication in cultured cells. Specific mechanisms may involve interference with viral entry or replication processes.

Anticancer Activity

DMIMCA has demonstrated significant anticancer effects against various cancer cell lines. For instance, in studies involving breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, DMIMCA showed IC50 values ranging from 2.43 to 14.65 µM, indicating potent growth inhibition .

Table 1: Anticancer Activity of DMIMCA

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Antimicrobial Activity

DMIMCA has also been evaluated for its antimicrobial properties against various pathogens. Studies report moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of DMIMCA

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

The biological activity of DMIMCA is believed to stem from its ability to interact with specific molecular targets in cells:

- Receptor Binding: The indole moiety allows binding to various receptors involved in cell signaling.

- Enzyme Inhibition: Studies suggest that DMIMCA may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Case Studies

Recent studies have highlighted the potential of DMIMCA in treating neurodegenerative diseases through its antioxidant properties and ability to inhibit AChE and butyrylcholinesterase (BChE). For instance, compounds derived from DMIMCA showed protective effects against oxidative stress in neuronal cells .

Q & A

Basic: What synthetic routes are recommended for preparing 4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves introducing methoxy and methyl groups to an indole-2-carboxylic acid scaffold. A common approach is:

Formylation : Use 3-formyl-1H-indole-2-carboxylic acid derivatives (prepared via Vilsmeier-Haack reaction) as intermediates .

Methoxy Group Introduction : Electrophilic substitution (e.g., using dimethyl sulfate or methyl iodide under basic conditions) at positions 4 and 3. Evidence from related dimethoxy-indole esters (e.g., Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate) suggests using sodium acetate and acetic acid for cyclization .

Methylation : Quaternize the indole nitrogen using methylating agents like methyl iodide in DMF .

Hydrolysis : Convert esters to carboxylic acids using NaOH in methanol/water .

Basic: How can purity be ensured during synthesis?

Methodological Answer:

- HPLC Analysis : Use >95% HPLC purity standards (as described for indole-2-carboxylic acid derivatives) with a C18 column and UV detection at 254 nm .

- Recrystallization : Purify intermediates via recrystallization from DMF/acetic acid mixtures, as demonstrated in thiazole-indole hybrid syntheses .

- TLC Monitoring : Track reaction progress using silica gel TLC with ethyl acetate/hexane (1:1) as the mobile phase .

Advanced: How can discrepancies in reported physical properties (e.g., melting point) be resolved?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Determine precise melting points, as conflicting literature values (e.g., indole-2-carboxylic acid mp: 205–209°C vs. 232–234°C for indole-3-carboxylic acid) highlight the need for standardized measurement .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-methoxy derivatives) to assess substituent effects on thermal stability .

Advanced: What strategies optimize cyclization reaction yields for indole derivatives?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or protic acids (e.g., acetic acid) to improve cyclization efficiency. Evidence from thiazolidinone-indole syntheses shows refluxing in acetic acid for 3–5 hours achieves ~70% yields .

- Temperature Control : Higher temperatures (reflux conditions) favor ring closure but may require inert atmospheres to prevent decomposition .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear NIOSH/CEN-certified respirators (e.g., P95 filters) and nitrile gloves to avoid inhalation/skin contact .

- Ventilation : Use fume hoods during synthesis, as recommended for indole-2-carboxylic acid esterifications .

- Waste Disposal : Segregate chemical waste and partner with certified disposal agencies, per protocols for methyl indole carboxylates .

Advanced: How do methoxy substituents influence the compound’s electronic properties?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR to assess electron-donating effects of methoxy groups (e.g., deshielding of adjacent protons) .

- Computational Studies : Perform DFT calculations to map HOMO-LUMO gaps and predict reactivity in cross-coupling reactions .

Basic: Which analytical techniques confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Compare -NMR chemical shifts with reference data (e.g., carbonyl carbons at ~165–170 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ for C₁₂H₁₃NO₄: calc. 252.0871, observed 252.0865) .

Advanced: How can low yields in ester hydrolysis be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.